1-(3-Methylphenyl)butane-2,3-dione
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Overview
Description
1-(3-Methylphenyl)butane-2,3-dione is an organic compound with the molecular formula C11H12O2 It is a diketone, meaning it contains two carbonyl groups (C=O) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)butane-2,3-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, toluene is reacted with butane-2,3-dione in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenyl)butane-2,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(3-methylphenyl)butane-2,3-dione |
InChI |
InChI=1S/C11H12O2/c1-8-4-3-5-10(6-8)7-11(13)9(2)12/h3-6H,7H2,1-2H3 |
InChI Key |
VOSPWKXBTLAXDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)C(=O)C |
Origin of Product |
United States |
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